2-Bromo-6-(2-methoxypropan-2-yl)pyridine
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Overview
Description
2-Bromo-6-(2-methoxypropan-2-yl)pyridine is a chemical compound with the molecular formula C9H12BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine and methoxypropan-2-yl substituents, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2-methoxypropan-2-yl)pyridine typically involves the bromination of 6-(2-methoxypropan-2-yl)pyridine. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(2-methoxypropan-2-yl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the pyridine ring.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typical in Suzuki coupling reactions.
Major Products Formed
The major products formed depend on the type of reaction. For example, nucleophilic substitution with an amine would yield a 2-amino-6-(2-methoxypropan-2-yl)pyridine derivative, while a Suzuki coupling reaction would produce a biaryl compound .
Scientific Research Applications
2-Bromo-6-(2-methoxypropan-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological and inflammatory pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of 2-Bromo-6-(2-methoxypropan-2-yl)pyridine involves its interaction with specific molecular targets. The bromine atom and the methoxypropan-2-yl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but with a methyl group instead of a methoxypropan-2-yl group.
2-Bromo-6-(hydroxymethyl)pyridine: Contains a hydroxymethyl group, offering different reactivity and applications.
6-Bromo-2-picoline: Another brominated pyridine derivative used in similar synthetic applications .
Uniqueness
2-Bromo-6-(2-methoxypropan-2-yl)pyridine is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The methoxypropan-2-yl group provides steric hindrance and electronic effects that can influence the compound’s behavior in chemical reactions and its interactions with biological targets .
Properties
IUPAC Name |
2-bromo-6-(2-methoxypropan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,12-3)7-5-4-6-8(10)11-7/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRZDGPZGJPDJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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